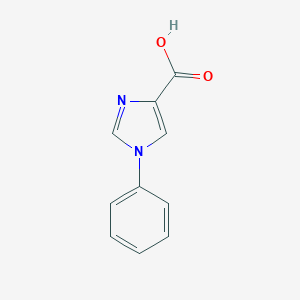









|
REACTION_CXSMILES
|
O[Li].O.C[O:5][C:6]([C:8]1[N:9]=[CH:10][N:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:12]=1)=[O:7].CO.O>C1COCC1>[C:13]1([N:11]2[CH:12]=[C:8]([C:6]([OH:7])=[O:5])[N:9]=[CH:10]2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
143 mg
|
|
Type
|
reactant
|
|
Smiles
|
O[Li].O
|
|
Name
|
|
|
Quantity
|
231 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1N=CN(C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
Cold water was then added
|
|
Type
|
CUSTOM
|
|
Details
|
the solid was collected
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)N1C=NC(=C1)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 180 mg | |
| YIELD: PERCENTYIELD | 83.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 87% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |